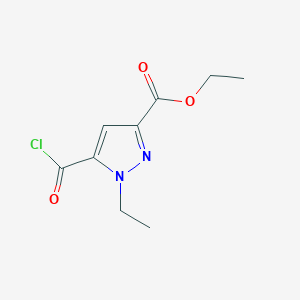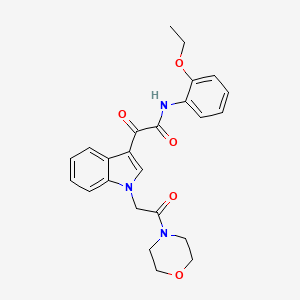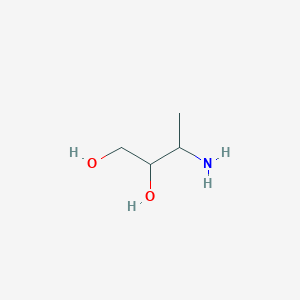![molecular formula C24H24ClN3O2 B2796799 (4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone CAS No. 497060-64-7](/img/structure/B2796799.png)
(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone” is a chemical compound with a molecular weight of 366.49 and a molecular formula of C22H30N4O . It is a type of Others class compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24) . This code represents the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthetic Pathways and Derivative Applications
Benzylpiperazine Analogues : Research has focused on the synthesis and applications of benzylpiperazine derivatives, highlighting their significance in developing pharmaceutical compounds. For instance, derivatives of benzylpiperazine are noted for their potential in treating conditions such as depression, psychosis, or anxiety due to their various effects on serotonin receptor-related pathways. The extensive metabolism of these compounds, including CYP3A4-dependent N-dealkylation, produces metabolites with diverse biological activities (S. Caccia, 2007).
Bioactive Heterocyclic Compounds : Heterocyclic compounds, including those with benzylpiperazine structures, are foundational in developing central nervous system (CNS) acting drugs. Their structural diversity allows for a wide range of pharmacological activities, from antidepressant and antipsychotic to analgesic effects (S. Saganuwan, 2017).
Potential Applications in Drug Design and Environmental Remediation
Drug Design : The structural features of benzylpiperazine and its analogues serve as a foundation for rational drug design, aiming at developing compounds with specific bioactivities and reduced side effects. For example, research on benzylpiperazine as a drug of abuse underscores the importance of understanding the neurological impacts and potential therapeutic applications of these compounds (A. Johnstone et al., 2007).
Environmental Remediation : Some derivatives are explored for their role in environmental remediation, particularly in treating organic pollutants in wastewater. This application is crucial for mitigating the environmental impact of pharmaceutical and chemical compounds (Maroof Husain & Q. Husain, 2007).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : The compound is predicted to permeate the blood-brain barrier (BBB), suggesting it could have effects in the central nervous system .
- Metabolism and Excretion : Information on the metabolism and excretion of this compound is not available .
The compound’s solubility is moderate, which could impact its bioavailability .
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c1-18-16-20(25)9-10-22(18)30-23-21(8-5-11-26-23)24(29)28-14-12-27(13-15-28)17-19-6-3-2-4-7-19/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSABHZIBVKWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)


![Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2796722.png)




![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796732.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2796735.png)
![Ethyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796736.png)
